Tanshindiol C
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KZULUSFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914287 | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97465-71-9, 96839-30-4 | |
| Record name | Tanshindiol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Przewaquinone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity of Tanshindiol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C, a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of this compound's action.
Quantitative Biological Data
The inhibitory and cytotoxic effects of this compound have been quantified in several studies. The following table summarizes the key IC50 values, a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[1]
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| EZH2 Histone Methyltransferase | In vitro enzymatic assay | 0.55 | [2][3] |
| Pfeiffer (Diffuse Large B-cell Lymphoma) | Cell growth inhibition | 1.5 | [2] |
| SNU-4235 (Hepatocellular Carcinoma) | Cell growth inhibition | 20 | [4] |
Anticancer Activity and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily targeting epigenetic regulation and inducing programmed cell death.
Inhibition of EZH2 Histone Methyltransferase
A primary mechanism of action for this compound is the potent inhibition of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers.
-
Mechanism: this compound acts as a competitive inhibitor for the substrate S-adenosylmethionine (SAM), the methyl group donor for EZH2's methyltransferase activity. By blocking SAM binding, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression of tumor suppressor genes.
-
Downstream Effects: Inhibition of EZH2 by this compound leads to a significant decrease in global H3K27me3 levels within cancer cells. This epigenetic modification can lead to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
Figure 1. Competitive inhibition of EZH2 by this compound.
Induction of Apoptosis and Cell Cycle Arrest in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.
-
Mitochondrial-Mediated Apoptosis: The pro-apoptotic activity of this compound is associated with the modulation of the Bcl-2 family of proteins. It enhances the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: this compound has been observed to arrest HCC cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.
-
Anti-Angiogenic Effects: The compound also exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.
-
Modulation of microRNAs: this compound enhances the expression of tumor-suppressive microRNAs, including miR-21, miR-222, and miR-31, in HCC cells.
Figure 2. Induction of apoptosis in HCC cells by this compound.
Experimental Protocols
The following section outlines the key experimental methodologies used to characterize the biological activity of this compound.
In Vitro EZH2 Histone Methyltransferase Assay
-
Objective: To determine the direct inhibitory effect of this compound on EZH2 enzymatic activity.
-
Methodology:
-
A catalytically active EZH2 protein complex is used.
-
The assay is performed in the presence of the histone H3 substrate and the methyl donor, S-adenosylmethionine (SAM), which is often radiolabeled (e.g., [3H]-SAM) for detection.
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for histone methylation.
-
The amount of methylated histone is quantified, typically by scintillation counting or filter-based methods, to determine the level of EZH2 activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., SNU-4235) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells, and IC50 values are determined.
-
Apoptosis Analysis (DAPI and Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis induced by this compound.
-
Methodology:
-
DAPI Staining:
-
Cells treated with this compound are fixed.
-
The cells are stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Apoptotic cells are identified by condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treated cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with this compound for a specific duration.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Western Blot Analysis
-
Objective: To measure the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Methodology:
-
Protein lysates are prepared from this compound-treated and control cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
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The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, H3K27me3).
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The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Band intensities are quantified to determine relative protein expression levels.
-
Figure 3. General experimental workflow for assessing this compound activity.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent, with well-defined mechanisms of action involving epigenetic modulation and the induction of apoptosis. Its ability to potently inhibit EZH2 makes it a promising candidate for the development of therapies targeting cancers with EZH2 dysregulation. Furthermore, its efficacy in hepatocellular carcinoma models highlights its potential in treating solid tumors.
Future research should focus on:
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In vivo studies to evaluate the efficacy and safety of this compound in animal models.
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Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
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Investigation of its efficacy in a broader range of cancer types.
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Exploration of potential synergistic effects when used in combination with other anticancer agents.
The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Tanshindiol C from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a rich history of use for various ailments, particularly cardiovascular conditions.[1][2][3] The therapeutic potential of this plant is attributed to a diverse array of bioactive compounds, broadly categorized into hydrophilic phenolic acids and lipophilic diterpenoid tanshinones.[1][4] Among the numerous tanshinones isolated, Tanshindiol C represents a molecule of significant interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Salvia miltiorrhiza, detailing the experimental protocols from extraction to purification and structural elucidation. Furthermore, this guide presents quantitative data in a structured format and visualizes the experimental workflow and a putative signaling pathway based on the known biological activities of related tanshinones.
Introduction to Salvia miltiorrhiza and its Bioactive Constituents
Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family, is primarily valued for its dried roots, which contain over 100 different compounds. The main bioactive constituents are classified into two major groups:
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Hydrophilic Compounds: These are primarily phenolic acids, including salvianolic acids (such as salvianolic acid A and B), rosmarinic acid, and lithospermic acid.
-
Lipophilic Compounds: This group is dominated by diterpenoid quinones known as tanshinones. To date, more than 40 tanshinones have been isolated and identified from S. miltiorrhiza.
The tanshinones, including prominent examples like tanshinone I, tanshinone IIA, and cryptotanshinone, are recognized for a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, anti-cancer, and cardiovascular protective effects. This compound is a member of this extensive family of compounds.
Discovery and Isolation of this compound
The discovery of new tanshinones, including this compound, from Salvia miltiorrhiza is an ongoing endeavor in natural product chemistry. The general workflow for the isolation of these compounds involves a multi-step process beginning with the extraction from the plant material, followed by chromatographic separation and purification, and culminating in structural elucidation.
General Experimental Workflow for Isolation
The isolation of this compound and other tanshinones from S. miltiorrhiza typically follows the logical progression outlined in the diagram below.
Detailed Experimental Protocols
The following protocols are synthesized from various methodologies reported for the isolation of tanshinones from Salvia miltiorrhiza.
2.2.1. Plant Material and Extraction
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Plant Material: The dried roots of Salvia miltiorrhiza are collected, authenticated, and pulverized into a fine powder.
-
Extraction: The powdered root material is subjected to extraction with an organic solvent. Common solvents for extracting lipophilic tanshinones include ethanol, methanol, or a mixture of ethanol and n-hexane.
-
Protocol Example (Ethanol Extraction):
-
Macerate 1 kg of powdered S. miltiorrhiza root with 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude extract.
-
-
2.2.2. Purification
The crude extract, a complex mixture of compounds, requires further purification to isolate individual tanshinones. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography: The crude extract is first subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution with a solvent system such as n-hexane-ethyl acetate is commonly employed to separate the extract into fractions of varying polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with tanshinones are further purified using HSCCC. This technique is particularly effective for separating structurally similar compounds.
-
Protocol Example (HSCCC):
-
Two-phase solvent system: A common solvent system for separating tanshinones is n-hexane-ethanol-water. The specific ratio may be optimized, for example, 10:5.5:4.5 (v/v/v) or 10:7:3 (v/v/v).
-
Operation: The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system). The sample, dissolved in a small volume of the two-phase system, is then injected. The mobile phase (the lower phase) is pumped through the column at a specific flow rate.
-
Fraction Collection: The eluent is monitored by UV detection, and fractions are collected based on the resulting chromatogram.
-
-
2.2.3. Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity of atoms within the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.
Quantitative Data
The yield and purity of isolated tanshinones can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes representative quantitative data for the isolation of various tanshinones from S. miltiorrhiza.
| Compound | Extraction Method | Purification Method | Purity (%) | Reference |
| Dihydrotanshinone I | Ethanol-n-hexane | HSCCC | 88.1 | |
| Cryptotanshinone | Ethanol-n-hexane | HSCCC | 98.8 | |
| Tanshinone I | Ethanol-n-hexane | HSCCC | 93.5 | |
| Tanshinone IIA | Ethanol-n-hexane | HSCCC | 96.8 | |
| Tanshinone IIA | Adsorptive Macroporous Resins | - | 10.55 (in extract) | |
| Cryptotanshinone | Adsorptive Macroporous Resins | - | 5.78 (in extract) |
Putative Signaling Pathway of Tanshinones
While the specific signaling pathway of this compound is still under investigation, the biological activities of other well-studied tanshinones provide insights into their potential mechanisms of action. Many tanshinones have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. For instance, tanshinol has been demonstrated to suppress the PI3K/AKT signaling pathway, modulate the Nrf2/HO-1 antioxidative pathway, and inhibit the NF-κB signaling pathway.
The following diagram illustrates a putative signaling pathway for tanshinone-mediated cellular effects based on existing literature.
Conclusion
The discovery and isolation of this compound from Salvia miltiorrhiza is a testament to the ongoing importance of natural product research in drug discovery. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a framework for the isolation of this and other bioactive tanshinones. The quantitative data and the putative signaling pathways presented herein offer valuable information for researchers and drug development professionals seeking to explore the therapeutic potential of these fascinating molecules. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological promise.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
Tanshindiol C: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. This document provides an in-depth technical overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant potential as a therapeutic agent, particularly in the fields of oncology and cardiovascular disease. Its mechanism of action, primarily as an inhibitor of the histone methyltransferase EZH2 and an activator of the Nrf2 signaling pathway, will be detailed.
Chemical Structure and Properties
This compound belongs to the tanshinone class of compounds, characterized by a furan-containing diterpene quinone structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione | [1] |
| Molecular Formula | C₁₈H₁₆O₅ | |
| Molecular Weight | 312.3 g/mol | |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Predicted Water Solubility | 0.17 g/L | |
| Predicted logP | 2.11 | |
| Predicted pKa (Strongest Acidic) | 13.11 | |
| Predicted pKa (Strongest Basic) | -3.0 |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and a protective agent against atherosclerosis. Its mechanisms of action are centered around the modulation of key cellular signaling pathways.
EZH2 Inhibition and Anti-Cancer Effects
This compound is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.
This compound acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM), thereby blocking the methyltransferase activity of EZH2. This inhibition leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | Value | Source |
| EZH2 (Histone Methyltransferase) | IC₅₀ | 0.55 µM | |
| EZH2 (Wild-type and A667G mutant) | Kᵢ | 176 nM |
Table 3: Growth Inhibitory (GI₅₀) Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Source |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | |
| U-2932 | Lymphoma | 9.5 | |
| Daudi | Lymphoma | 10.6 | |
| PC3 | Prostate Cancer | 4.0 | |
| T98G | Glioblastoma | 6.0 | |
| U87MG | Glioblastoma | 5.7 | |
| A549 | Lung Cancer | 4.2 | |
| SNU-4235 | Hepatocellular Carcinoma | 20 |
Nrf2/Sirt1 Pathway Activation and Cardioprotective Effects
This compound has also been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) signaling pathways. This pathway plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Peroxiredoxin 1 (Prdx1).
The upregulation of Prdx1 by this compound leads to an increase in the expression of the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and prevents the formation of macrophage foam cells, a key event in the development of atherosclerosis.
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on cancer cell lines.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the GI₅₀ value using a suitable software.
In Vitro EZH2 Histone Methyltransferase Assay
This protocol is designed to measure the inhibitory activity of this compound on the EZH2 enzyme.
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex (PRC2)
-
Histone H3 (or a peptide substrate like H3K27me0)
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or S-Adenosyl-L-methionine (SAM) for non-radioactive assays
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation vials and fluid (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., AlphaLISA® beads)
-
Filter paper or plates (for radioactive assay)
-
Microplate reader or scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRC2 enzyme complex, and the histone H3 substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM (or SAM for non-radioactive assays).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction:
-
Radioactive Assay: Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.
-
Non-Radioactive Assay (e.g., AlphaLISA®): Add stop reagent followed by acceptor beads and donor beads according to the manufacturer's protocol.
-
-
Detection:
-
Radioactive Assay: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Read the signal on a microplate reader compatible with the detection technology.
-
-
Data Analysis: Calculate the percentage of EZH2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blotting for H3K27me3 Levels
This protocol is to assess the effect of this compound on the levels of histone H3 trimethylation at lysine 27 in cultured cells.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with desired concentrations of this compound for a specific duration (e.g., 72 hours). Harvest the cells and extract total protein or histones using appropriate buffers.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in histone methylation.
Signaling Pathways and Experimental Workflows
This compound Inhibition of EZH2 Signaling Pathway
Figure 1: Mechanism of EZH2 Inhibition by this compound.
This compound Activation of the Nrf2 Signaling Pathway
Figure 2: Activation of the Nrf2 Pathway by this compound.
Experimental Workflow for Evaluating the Anti-Cancer Effects of this compound
Figure 3: Workflow for Anti-Cancer Evaluation of this compound.
Conclusion
This compound is a promising natural product with well-defined mechanisms of action against critical targets in cancer and cardiovascular disease. Its ability to potently inhibit EZH2 and activate the Nrf2 pathway underscores its potential for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of this compelling molecule. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical translation.
References
A Technical Guide to the In Vitro Effects of Tanshindiol C on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro activities of Tanshindiol C, a bioactive diterpene isolated from Salvia miltiorrhiza. The focus is on its effects on various cancer cell lines, detailing its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and epigenetic modulation. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and development efforts.
Antiproliferative and Cytotoxic Effects
This compound has demonstrated significant antiproliferative and cytotoxic effects against specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SNU-4235 | Hepatocellular Carcinoma | 20 µM | [1] |
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme | Inhibition Type | IC50 Value | Reference |
| EZH2 | Histone Methyltransferase | 0.55 µM | [2][3] |
In addition to direct cytotoxicity, this compound exhibited growth inhibition of several cancer cells, including the Pfeiffer diffuse large B-cell lymphoma cell line, which harbors an EZH2 activating mutation.[2][3]
Mechanisms of Action
The anticancer effects of this compound are attributed to multiple mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and epigenetic modifications.
Induction of Apoptosis
In hepatocellular carcinoma SNU-4235 cells, this compound triggers mitochondrial-mediated apoptosis. This process is characterized by the modulation of key regulatory proteins in the Bcl-2 family. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.
Cell Cycle Arrest
This compound has been shown to impede cancer cell proliferation by arresting the cell cycle. In SNU-4235 hepatocellular carcinoma cells, treatment with this compound resulted in an arrest at the G2/M phase of the cell cycle. This prevents cells from entering mitosis, thereby halting their division and proliferation.
Epigenetic Regulation via EZH2 Inhibition
A key mechanism for this compound is its potent inhibition of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound inhibits the methyltransferase activity of EZH2 with an IC50 of 0.55 µM. The proposed mechanism is competitive inhibition with the substrate S-adenosylmethionine (SAM). This inhibition leads to a significant decrease in the tri-methylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. By reducing H3K27me3 levels, this compound can reactivate the expression of tumor suppressor genes that were silenced by EZH2, thereby inhibiting cancer cell growth.
Modulation of MicroRNAs
In hepatocellular carcinoma cells, this compound treatment was found to enhance the expression of several tumor-suppressive microRNAs, specifically miR-21, miR-222, and miR-31. These non-coding RNAs can regulate multiple target genes involved in cancer progression, further contributing to the compound's anticancer effects.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., SNU-4235) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tanshindiol C as a Potent EZH2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] Tanshindiol C, a natural product derived from Salvia miltiorrhiza, has emerged as a potent inhibitor of EZH2.[1] This technical guide provides an in-depth overview of this compound's mechanism of action as an EZH2 inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on EZH2 through a competitive binding mechanism with the cofactor S-adenosylmethionine (SAM). By occupying the SAM binding pocket of the EZH2 enzyme, this compound prevents the transfer of a methyl group from SAM to the histone H3 substrate. This leads to a reduction in the levels of H3K27me3, a hallmark of EZH2 activity, and subsequently, the de-repression of EZH2 target genes. Molecular docking and enzyme kinetics studies have substantiated this SAM-competitive inhibition model.
Signaling Pathway of EZH2 Inhibition by this compound
Caption: Mechanism of EZH2 inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against EZH2 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Target | IC50 (µM) | Cell Line | Notes | Reference |
| This compound | In vitro enzymatic assay | EZH2 | 0.55 | - | SAM-competitive inhibitor. | |
| This compound | Cell Proliferation Assay | - | 1.5 | Pfeiffer | A diffuse large B-cell lymphoma cell line with an EZH2 A677G activating mutation. | |
| This compound | Cell Proliferation Assay | - | 20 | SNU-4235 | Hepatocellular carcinoma cell line. | |
| Tanshindiol B | In vitro enzymatic assay | EZH2 | 0.52 | - | A structurally related compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an EZH2 inhibitor.
EZH2 In Vitro Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the methyltransferase activity of the EZH2 complex.
Workflow for EZH2 Enzymatic Assay
Caption: Workflow for a typical EZH2 in vitro enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) in assay buffer.
-
Prepare a solution of biotinylated histone H3 (1-25) peptide substrate.
-
Prepare a solution of S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Perform serial dilutions of this compound in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add the PRC2 complex, histone H3 peptide, and this compound dilutions.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction by adding a stop reagent.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Pfeiffer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for H3K27me3
This technique is used to measure the levels of H3K27me3 in cells treated with this compound, providing a direct readout of EZH2 inhibition in a cellular context.
Methodology:
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and lyse them to extract total protein or perform histone extraction for a more specific analysis.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.
-
Conclusion
This compound is a potent, SAM-competitive inhibitor of EZH2 that demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with EZH2 mutations. Its ability to reduce H3K27me3 levels in cells validates its mechanism of action and highlights its potential as a lead compound for the development of novel epigenetic cancer therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential EZH2 inhibitors.
References
A Technical Guide to Tanshindiol C and Its Role in Cell Cycle Arrest Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tanshindiol C, a diterpene isolated from Salvia miltiorrhiza, has emerged as a promising phytochemical with notable anti-cancer properties. This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its effects, with a specific focus on the induction of cell cycle arrest. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing its activity, and visualize the core signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.
Mechanism of Action: Induction of Cell Cycle Arrest
This compound has been shown to exert anti-cancer effects by inducing cell cycle arrest, a critical mechanism for controlling cell proliferation.[1] The primary mode of action identified is the arrest of cells in the G2/M phase of the cell cycle, which prevents them from entering mitosis and undergoing cell division.[1] This effect has been demonstrated in hepatocellular carcinoma cell lines.[1]
The transition from the G2 to the M phase is a tightly regulated process controlled by the Cyclin B1/CDK1 (Cdc2) complex.[2][3] The activation of this complex is essential for mitotic entry. While the precise molecular targets of this compound within this pathway are still under investigation, its ability to induce G2/M arrest suggests an interference with the activity of key regulatory proteins like Cdc25c or the Cyclin B1/CDK1 complex itself.
Furthermore, this compound has been identified as a potent inhibitor of the EZH2 histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers. By inhibiting EZH2, this compound can alter gene expression profiles, including those of genes that regulate the cell cycle, providing an additional, epigenetic mechanism for its anti-proliferative effects.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor cell cycle arrest induced by shear stress: Roles of integrins and Smad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crassolide Induces G2/M Cell Cycle Arrest, Apoptosis, and Autophagy in Human Lung Cancer Cells via ROS-Mediated ER Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Toxicity of Tanshindiol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. Recent research has highlighted its potential as an anticancer agent, primarily through its activity as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. While the cytotoxic effects of this compound against various cancer cell lines are being actively investigated, a comprehensive understanding of its general toxicity and safety profile is crucial for its further development as a therapeutic agent. This technical guide synthesizes the available preliminary data on the toxicity of this compound, provides detailed experimental protocols for key assays, and visualizes its known mechanisms of action. It is important to note that the current body of research focuses predominantly on the in vitro cytotoxic effects of this compound in cancer models, and data on its systemic toxicity in preclinical animal models is limited.
Quantitative Toxicity Data
The available quantitative data for this compound primarily relates to its inhibitory concentrations in various in vitro assays. These findings are summarized in the tables below.
Table 1: In Vitro EZH2 Inhibition by this compound
| Parameter | Value (µM) | Cell Line/System | Reference |
| IC50 | 0.55 | In vitro enzymatic assay | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | IC50 | 1.5 | [1] |
| SNU-4235 | Hepatocellular Carcinoma | IC50 | 20 | [3] |
IC50 in this context refers to the concentration of this compound that inhibits the proliferation of 50% of the cancer cells.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's anticancer effects involves the inhibition of EZH2. In specific cancer types, such as hepatocellular carcinoma, this initial event triggers further downstream signaling cascades leading to apoptosis and cell cycle arrest.
Caption: EZH2 Inhibition Pathway of this compound.
In hepatocellular carcinoma cells, this compound has been shown to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest.
Caption: Effects of this compound in Hepatocellular Carcinoma.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory practices and the descriptions available in the referenced studies.
EZH2 Histone Methyltransferase (HMT) Assay (In Vitro Enzymatic)
-
Objective: To determine the IC50 value of this compound against EZH2 methyltransferase activity.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12).
-
Biotinylated histone H3 (1-25) peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
AlphaLISA® detection reagents (Streptavidin-coated Donor beads and Anti-H3K27me3 Acceptor beads).
-
384-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRC2 enzyme complex, the histone H3 peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA® Acceptor beads and detection buffer.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., Pfeiffer, SNU-4235).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for a specific duration.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Future Directions and Recommended Toxicological Studies
The current data is insufficient for a comprehensive safety assessment of this compound. To advance its potential as a clinical candidate, the following toxicological studies are recommended:
-
Acute Oral Toxicity: To determine the median lethal dose (LD50) and identify signs of acute toxicity. This is typically performed in two rodent species following OECD Guideline 423 or 425.
-
Sub-acute and Sub-chronic Toxicity: To evaluate the effects of repeated dosing over a period of 14 to 90 days. These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of tests includes the Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
Safety Pharmacology: To investigate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
In Vitro Cytotoxicity in Non-cancerous Cell Lines: To determine the selectivity of this compound, its cytotoxicity should be evaluated in a panel of normal, healthy human cell lines (e.g., fibroblasts, endothelial cells, hepatocytes).
Preliminary studies on this compound reveal promising anticancer activity, primarily through the inhibition of EZH2 and the induction of apoptosis and cell cycle arrest in cancer cells. The available quantitative data is limited to in vitro IC50 values, which highlight its potency against specific cancer cell lines. However, a significant gap exists in the understanding of its systemic toxicity and overall safety profile. The experimental protocols and future research directions outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate the toxicological properties of this compound, a critical step in its journey from a promising natural product to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Tanshindiol C in Sirtuin 1 Activation: A Technical Overview for Drug Discovery
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the therapeutic potential of compounds derived from Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine. Among these, Tanshindiol C is emerging as a molecule of interest for its potential to activate Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the current understanding of this compound's interaction with SIRT1, drawing upon evidence from related tanshinone compounds.
Core Concepts: Sirtuin 1 and the Promise of Natural Activators
Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, and DNA repair. Its activation is a promising strategy for combating age-related diseases such as metabolic disorders, neurodegeneration, and cardiovascular disease. Natural compounds, including various polyphenols and constituents of medicinal plants, have been identified as potent activators of SIRT1.
While direct evidence for this compound is still under investigation, studies on structurally similar tanshinones, such as Tanshinone IIA and Cryptotanshinone, provide a strong rationale for its potential as a SIRT1 activator. These compounds have been shown to upregulate SIRT1 expression and activate its downstream signaling pathways, offering a blueprint for the potential mechanisms of this compound.
Quantitative Data on SIRT1 Activation by Related Tanshinones
Quantitative data on the direct enzymatic activation of SIRT1 by this compound is not yet available in published literature. However, studies on related tanshinones demonstrate a consistent upregulation of SIRT1 expression and activity in various cellular models. The following table summarizes key findings for Tanshinone IIA and Cryptotanshinone, which may serve as a proxy for the anticipated effects of this compound.
| Compound | Cell/Animal Model | Concentration/Dose | Observed Effect on SIRT1 | Downstream Effects | Reference |
| Tanshinone IIA | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 40 µg/mL | Increased SIRT1 protein expression | Attenuated H₂O₂-induced senescence, increased p-eNOS/eNOS ratio.[1] | [1] |
| Tanshinone IIA | APP/PS1 mice (Alzheimer's model) | Not specified | Increased SIRT1 expression | Ameliorated cognitive deficits, alleviated endoplasmic reticulum stress. | [2] |
| Tanshinone IIA | Cardiac microvascular endothelial cells (CMECs) | Not specified | SIRT1 activation | Attenuated ischemia-reperfusion injury, blocked mitochondrial apoptosis via PGC-1α. | |
| Tanshinone IIA | Sepsis-induced liver injury model (mice) | Not specified | Elevated SIRT1 expression | Inhibited inflammation via the Sestrin2/HO-1 pathway. | |
| Cryptotanshinone | Ethanol-induced liver injury model (mice) & HepG2/AML-12 cells | Not specified | Increased SIRT1 protein levels | Attenuated hepatic steatosis, oxidative stress, and inflammation via AMPK activation. |
Experimental Protocols
Detailed experimental protocols for assessing the direct activation of SIRT1 by this compound can be adapted from established methodologies used for other small molecule activators.
In Vitro SIRT1 Deacetylation Assay (Fluorometric)
This assay measures the direct effect of a compound on the enzymatic activity of recombinant SIRT1.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD⁺ (SIRT1 cofactor)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorogenic SIRT1 substrate. b. Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate. c. Initiate the reaction by adding the recombinant SIRT1 enzyme to each well. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and develop the signal by adding the developer solution. f. Incubate for a further period (e.g., 15 minutes) at 37°C. g. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). h. Calculate the percentage of SIRT1 activation relative to the vehicle control.
Western Blot Analysis for SIRT1 Expression and Downstream Targets
This method is used to determine the effect of this compound on the protein levels of SIRT1 and the acetylation status of its downstream targets in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs, HepG2) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against SIRT1, acetylated-p53, acetylated-FOXO1, PGC-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Visualizations
The proposed mechanism of action for this compound involves the activation of SIRT1, which in turn deacetylates a range of downstream targets, leading to beneficial cellular effects.
Caption: Proposed signaling pathway of SIRT1 activation by this compound.
Caption: Experimental workflow for the in vitro SIRT1 deacetylation assay.
Future Directions and Conclusion
The exploration of this compound as a direct SIRT1 activator is a promising avenue for drug discovery. While current evidence is largely inferred from related tanshinone compounds, the consistent upregulation of the SIRT1 pathway by this class of molecules warrants further investigation. Future research should focus on:
-
Direct Enzymatic Assays: Quantifying the direct effect of this compound on recombinant SIRT1 activity to determine its EC50 and maximum activation.
-
Binding Studies: Elucidating the binding kinetics and allosteric mechanism of this compound with SIRT1.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of age-related diseases.
References
- 1. [Tanshinone IIA attenuates hydrogen peroxide-induced senescence of human umbilical vein endothelial cells through activating SIRT1/eNOS pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA ameliorates Aβ transendothelial transportation through SIRT1-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Tanshindiol C for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Tanshindiol C for use in a variety of in vitro assays. The information is compiled to ensure reproducible and accurate experimental results.
Introduction
This compound is a bioactive compound isolated from the root of Salvia miltiorrhiza Bge. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable data in in vitro studies, such as cell-based assays and enzyme inhibition experiments.
Solubility and Stock Solution Preparation
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications.[1]
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM - 50 mM | General Laboratory Practice |
| Storage of Stock Solution | -20°C or -80°C for long-term storage | General Laboratory Practice |
| Stability | Protect from light | General Laboratory Practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be serially diluted to the desired final concentrations for your experiments.
Materials:
-
This compound powder (Molecular Weight: 312.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.33 g/mol * (1000 mg / 1 g) = 3.1233 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.12 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture media to prepare working solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment. For example, you might want to test concentrations ranging from 1 µM to 20 µM.[2]
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium.
-
Example for preparing a 100 µM intermediate solution:
-
Dilute the 10 mM stock solution 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
-
Example for preparing a 10 µM final working solution from the 100 µM intermediate:
-
Dilute the 100 µM intermediate solution 1:10 in culture medium (e.g., add 20 µL of 100 µM solution to 180 µL of medium).
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.
Signaling Pathways and Experimental Workflow
This compound has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. One of its identified mechanisms of action is the inhibition of the EZH2 histone methyltransferase.
Below are diagrams illustrating the experimental workflow for preparing this compound and a simplified representation of its inhibitory action on the EZH2 pathway.
References
- 1. This compound | CAS:97465-71-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanshindiol C in Histone Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
Tanshindiol C, a natural compound, has emerged as a potent inhibitor of histone methylation, specifically targeting the EZH2 methyltransferase. These application notes provide a comprehensive overview of its use in histone methylation assays, including its mechanism of action, protocols for assessing its activity, and relevant quantitative data.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of histone H3 on lysine 27 (H3K27) by the enzyme EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key repressive mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a small molecule inhibitor of EZH2, demonstrating potential as a tool for research and as a lead compound for drug development.[1][2][3]
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site on EZH2.[1][2] SAM is the universal methyl group donor for all methyltransferase enzymes, including EZH2. By competing with SAM, this compound effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3, thereby reducing the levels of H3K27 trimethylation (H3K27me3). This inhibition of EZH2 activity leads to the reactivation of silenced tumor suppressor genes, resulting in anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| In vitro Enzymatic Assay | EZH2 Methyltransferase | IC50 | 0.55 µM | |
| Cell Growth Inhibition | Pfeiffer (Diffuse Large B-cell Lymphoma) | IC50 | 1.5 µM | |
| Cell Growth Inhibition | SNU-4235 (Hepatocellular Carcinoma) | IC50 | 20 µM |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the EZH2 signaling pathway and the mechanism of inhibition by this compound.
Caption: EZH2-mediated histone methylation and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on histone methylation.
In Vitro EZH2 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of this compound on EZH2 methyltransferase activity.
Workflow Diagram:
Caption: Workflow for an in vitro EZH2 enzymatic assay.
Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide (e.g., residues 21-44)
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection antibody specific for H3K27me3
-
Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
-
Detection substrate (e.g., TMB, chemiluminescent or fluorescent substrate)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 0.1% trifluoroacetic acid).
-
To detect the product, coat a separate high-binding plate with an antibody against the histone H3 tail.
-
Transfer the reaction mixture to the coated plate and incubate to allow capture of the histone peptide.
-
Wash the plate and add the primary antibody specific for H3K27me3.
-
Incubate and wash, then add the secondary antibody conjugated to a reporter enzyme.
-
Incubate and wash, then add the detection substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular H3K27me3 Levels
This protocol assesses the effect of this compound on global H3K27me3 levels within cells.
Workflow Diagram:
Caption: Workflow for Western blot analysis of H3K27me3.
Materials:
-
Cancer cell line (e.g., Pfeiffer)
-
Cell culture medium and supplements
-
This compound
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and perform histone extraction using an appropriate kit or protocol.
-
Determine the protein concentration of the histone extracts.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cells.
Procedure:
-
Seed cancer cells (e.g., Pfeiffer, SNU-4235) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a period of 3-5 days.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the role of EZH2 in histone methylation and gene regulation. The protocols provided here offer a framework for researchers to investigate its inhibitory activity both in vitro and in a cellular context. These assays are crucial for further characterizing the therapeutic potential of this compound and for the development of novel epigenetic drugs.
References
Application Notes and Protocols: Analyzing Cell Cycle Effects of Tanshindiol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging research has highlighted its potential as an anti-cancer agent, with one of its key mechanisms of action being the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on the cell cycle, detailing its known activities, protocols for analysis, and the underlying molecular pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Observed Cell Cycle Arrest | Reference |
| SNU-4235 | Hepatocellular Carcinoma | 20 | G2/M Phase | [1] |
Signaling Pathway
This compound has been shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells.[1] This arrest is often mediated by the modulation of key regulatory proteins of the G2/M transition, primarily the Cyclin B1/CDK1 complex. The proposed signaling pathway involves the alteration of the expression or activity of these proteins, leading to a halt in cell cycle progression and subsequent apoptosis. Additionally, the apoptotic effects of this compound have been associated with an increased Bax/Bcl-2 ratio, suggesting the involvement of the intrinsic apoptotic pathway.[1]
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest and apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture SNU-4235 cells (or other desired cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates for cell cycle analysis, 96-well plates for viability assays) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cells treated with this compound in 6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for examining the effect of this compound on the expression levels of key cell cycle proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines and experimental setup.
References
Application Notes and Protocols for Developing Tanshindiol C Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Tanshindiol C derivatives with enhanced therapeutic efficacy. This document outlines synthetic strategies, detailed experimental protocols for evaluating anticancer and anti-inflammatory activities, and data presentation for comparative analysis.
Introduction to this compound
This compound is a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It possesses a range of pharmacological activities, including anticancer and anti-inflammatory effects. The development of this compound derivatives aims to improve its potency, selectivity, and pharmacokinetic profile, leading to more effective therapeutic agents.
Synthetic Strategies for this compound Derivatives
The chemical structure of this compound offers several sites for modification, including the catechol ring, the furan ring, and the cyclohexane ring system. The following strategies, adapted from established methods for tanshinone synthesis, can be employed to generate a library of this compound derivatives.
General Protocol for Derivatization:
This protocol provides a general framework. Specific reaction conditions may need to be optimized for each derivative.
-
Protection of Catechol Hydroxyl Groups: To avoid unwanted side reactions, the hydroxyl groups on the catechol ring of this compound can be protected using standard protecting groups like methoxymethyl (MOM) ether or benzyl ether.
-
Modification of the Furan Ring:
-
Friedel-Crafts Acylation/Alkylation: Introduce various acyl or alkyl groups at the C-2 or C-3 position of the furan ring.
-
Vilsmeier-Haack Reaction: Formylate the furan ring to introduce an aldehyde group, which can be further modified.
-
Heck or Suzuki Coupling: Introduce aryl or other substituents by cross-coupling reactions if a suitable handle (e.g., a halogen) is present or can be introduced.
-
-
Modification of the A/B Rings:
-
Oxidation/Reduction: Modify the ketone or hydroxyl groups on the cyclohexane rings.
-
Substitution Reactions: Introduce new functional groups at various positions.
-
-
Deprotection: Remove the protecting groups from the catechol hydroxyls to yield the final derivative.
-
Purification: Purify the synthesized derivatives using techniques such as column chromatography, preparative HPLC, and recrystallization.
-
Characterization: Confirm the structure of the derivatives using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Comparative Efficacy of this compound and Its Derivatives
Clear and concise data presentation is crucial for comparing the efficacy of newly synthesized derivatives. The following tables provide a template for organizing quantitative data.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | SNU-4235 | Hepatocellular Carcinoma | 20[1] |
| This compound | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5[2] |
| Derivative 1 | Cell Line X | Cancer Type A | Value |
| Derivative 2 | Cell Line Y | Cancer Type B | Value |
| Doxorubicin (Control) | Cell Line X | Cancer Type A | Value |
Table 2: EZH2 Inhibitory Activity of this compound and Derivatives
| Compound | IC₅₀ (µM) |
| Tanshindiol B | 0.52[2] |
| This compound | 0.55[2] |
| Derivative 1 | Value |
| Derivative 2 | Value |
| GSK126 (Control) | Value |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC₅₀ (µM) or % Inhibition |
| This compound | e.g., NO production in LPS-stimulated macrophages | Value |
| Derivative 1 | e.g., NO production in LPS-stimulated macrophages | Value |
| Derivative 2 | e.g., COX-2 inhibition | Value |
| Indomethacin (Control) | e.g., COX-2 inhibition | Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
References
Application Notes and Protocols for Efficacy Studies of Tanshindiol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of Tanshindiol C, a bioactive compound with demonstrated anti-cancer, anti-angiogenic, and anti-inflammatory potential. The detailed protocols below are intended to serve as a guide for investigating the therapeutic efficacy and mechanism of action of this compound in various in vitro and in vivo models.
Introduction to this compound
This compound is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its activity as an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in tumorigenesis.[1][2] Beyond its epigenetic regulatory role, this compound has been shown to induce apoptosis and cell cycle arrest, and inhibit angiogenesis in cancer cells, particularly in hepatocellular carcinoma.[3] These multifaceted biological activities make this compound a promising candidate for further investigation in oncology and inflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound, providing a baseline for experimental design and endpoint analysis.
Table 1: In Vitro EZH2 Inhibition
| Compound | IC50 (µM) | Assay Type | Source |
| This compound | 0.55 | In vitro enzymatic assay | [1][2] |
| Tanshindiol B | 0.52 | In vitro enzymatic assay |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay | Source |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | Growth Inhibition | |
| SNU-4235 | Hepatocellular Carcinoma | 20 | MTT Assay |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
General Workflow for In Vitro Efficacy Testing
References
Application Notes and Protocols for Measuring EZH2 Inhibition by Tanshindiol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This methylation mark is associated with transcriptional repression and is often dysregulated in various cancers, making EZH2 a compelling target for anti-cancer drug development.[1][3][4] Tanshindiol C, a natural product, has been identified as a potent inhibitor of EZH2 methyltransferase activity. These application notes provide a detailed overview and experimental protocols to characterize the inhibitory effects of this compound on EZH2.
Based on enzyme kinetics and docking studies, this compound is proposed to be a competitive inhibitor of EZH2 with respect to the cofactor S-adenosylmethionine (SAM). It has demonstrated potent inhibition of EZH2's methyltransferase activity in biochemical assays and has been shown to reduce H3K27me3 levels in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibitory activity of this compound against EZH2.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (In Vitro Enzymatic Assay) | 0.55 µM | Recombinant human PRC2 complex | |
| Inhibition Mechanism | Competitive with S-adenosylmethionine (SAM) | Enzyme kinetics studies | |
| Cellular H3K27me3 Reduction | Significant decrease observed | Pfeiffer (Diffuse Large B-cell Lymphoma) cells | |
| Growth Inhibition (GI50) | 1.5 µM | Pfeiffer (EZH2 A677G mutant) cells |
Signaling Pathway and Inhibition Mechanism
Experimental Workflow
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to determine the IC50 value of this compound on EZH2 enzymatic activity. Commercially available kits, such as chemiluminescent or fluorescence-based assays, can be utilized.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay buffer
-
Detection antibody (specific for H3K27me3)
-
Secondary antibody conjugated to HRP or a fluorescent probe
-
Substrate for detection (e.g., chemiluminescent or fluorescent)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Reaction:
-
Add assay buffer, diluted this compound or DMSO, and the histone H3 substrate to the wells of the assay plate.
-
Add SAM to all wells.
-
Initiate the reaction by adding the PRC2 enzyme complex.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the methylation reaction to proceed.
-
-
Detection:
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the primary antibody against H3K27me3 and incubate.
-
Wash the plate and add the secondary antibody.
-
After another incubation and wash, add the detection substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for Cellular H3K27me3 Levels
This protocol measures the effect of this compound on the global levels of H3K27me3 in cultured cells.
Materials:
-
Pfeiffer cell line (or other relevant cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Pfeiffer cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified period (e.g., 48-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Extract histones using a histone extraction buffer or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to determine if this compound treatment leads to a reduction of H3K27me3 at the promoter regions of specific EZH2 target genes.
Materials:
-
Cells treated with this compound or DMSO as described in the Western blot protocol.
-
Formaldehyde for crosslinking.
-
Glycine to quench crosslinking.
-
Lysis buffer.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Anti-H3K27me3 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR primers for known EZH2 target gene promoters.
-
qPCR master mix and instrument.
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Crosslink proteins to DNA in treated cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate a portion of the lysate with the anti-H3K27me3 antibody overnight at 4°C. A no-antibody (IgG) control should be included.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of known EZH2 target genes.
-
Analyze the data as a percentage of input DNA and compare the enrichment of H3K27me3 at target gene promoters between this compound-treated and control cells.
-
Logical Relationship of Assays
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of Tanshindiol C for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshindiol C. Our goal is to help you overcome common challenges in your experiments, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen). It is of significant interest to researchers for its potential therapeutic properties, particularly its anti-cancer activities. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo.[1] Its mechanism of action is an active area of research, with a notable target being the histone methyltransferase EZH2.
Q2: What are the known molecular targets of this compound?
A2: A primary molecular target of this compound is the Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.[1] This inhibition affects downstream signaling pathways crucial in cancer progression, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.
Q3: In what solvents is this compound soluble?
A3: this compound is a lipophilic compound with low aqueous solubility. It is readily soluble in several organic solvents. Based on available data, this compound is soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Troubleshooting Guide: Improving Solubility of this compound
Researchers often encounter challenges with the solubility of this compound in aqueous solutions used for in vitro and in vivo experiments. The following guide provides solutions to common problems.
Problem 1: My this compound is not dissolving in my aqueous buffer for in vitro experiments.
-
Cause: this compound has very poor solubility in water and aqueous buffers.
-
Solution: A common and effective method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium.
Problem 2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium.
-
Cause 1: The final concentration of the organic solvent is too high. High concentrations of solvents like DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous medium.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%. This may require preparing a more concentrated stock solution so that a smaller volume is needed for dilution.
-
-
Cause 2: The concentration of this compound exceeds its solubility limit in the final medium.
-
Solution: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. It is also recommended to add the stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion.
-
Problem 3: I need to prepare a formulation of this compound for in vivo animal studies, but it's not stable in saline.
-
Cause: Direct dissolution in saline is not feasible due to the lipophilic nature of this compound.
-
Solution: For in vivo administration, a co-solvent system or a suspension is typically required. A common formulation involves dissolving this compound in a mixture of solvents like DMSO and polyethylene glycol (e.g., PEG300 or PEG400), and then further diluting it in saline or water. Alternatively, a suspension can be prepared using agents like carboxymethylcellulose (CMC).
Quantitative Data: Solubility of this compound
While comprehensive quantitative solubility data in various solvents is not extensively published, the following table summarizes available information and provides a practical starting point for researchers.
| Solvent | Known Solubility/Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | A stock solution of 10 mM can be prepared.[2] | This is a commonly used solvent for preparing stock solutions for in vitro studies. |
| Chloroform | Soluble[2] | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Poorly soluble | Not recommended as a primary solvent. |
| Ethanol | Data not readily available | May be a suitable alternative to DMSO, but solubility should be empirically determined. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 312.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.123 mg of this compound.
-
Initial Dissolution: Transfer the weighed powder to a sterile vial. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Complete Solubilization: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure all the compound has dissolved and no particulate matter is visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
General Protocol for Diluting this compound Stock Solution for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Crucially, add the stock solution to the pre-warmed complete cell culture medium, not the other way around. This rapid dilution into a larger volume of aqueous solution helps to prevent precipitation.
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (without this compound) in the culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: Experimental workflow for preparing and using this compound in in-vitro experiments.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97465-71-9 | Manufacturer ChemFaces [chemfaces.com]
troubleshooting inconsistent results with Tanshindiol C
Welcome to the technical support center for Tanshindiol C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent results in experiments involving this compound.
Compound Handling and Stability
Q1: My experimental results with this compound are not reproducible. What could be the cause?
A: Inconsistent results with this compound can stem from several factors, with compound stability being a primary concern. Studies have shown that tanshinones, the class of compounds to which this compound belongs, can be unstable in both DMSO stock solutions and aqueous cell culture media over a 24-hour period.[1][2][3][4]
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
-
Protect from Light and High Temperatures: Tanshinone IIA, a related compound, is known to be unstable in high temperature and light conditions.[3] As a precaution, protect this compound solutions from light and avoid elevated temperatures.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental wells) to ensure that the observed effects are not due to the solvent.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock in cell culture medium. How can I prevent this?
A: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous solutions is a common issue.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Vortexing During Dilution: Add the this compound stock solution to the culture medium drop-wise while gently vortexing or swirling to facilitate mixing and prevent immediate precipitation.
-
Pre-warmed Medium: Use pre-warmed cell culture medium for dilutions to improve solubility.
Experimental Assays
Q3: The IC50 value of this compound varies significantly between experiments. Why is this happening?
A: Variations in IC50 values are a common challenge in cell-based assays and can be attributed to several factors beyond compound stability.
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Higher passage numbers can lead to genetic drift and altered drug responses.
-
Cell Density: The initial seeding density of your cells can influence their growth rate and drug sensitivity. Optimize and maintain a consistent seeding density for all IC50 determinations.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50 value. Keep the incubation time consistent across all experiments.
-
Control Wells: Ensure that your control wells (untreated and vehicle-treated) are behaving as expected. Any issues with control cell health will affect the normalization of your data.
Q4: I am not observing the expected G2/M phase cell cycle arrest after treating my cells with this compound.
A: While this compound has been reported to induce G2/M arrest, the extent and timing of this effect can be cell-line dependent.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing G2/M arrest in your specific cell line. The effect may be more pronounced at earlier or later time points.
-
Dose-Response Experiment: The concentration of this compound will influence the degree of cell cycle arrest. A full dose-response analysis is recommended.
-
Cell Synchronization: For a more precise analysis of cell cycle effects, consider synchronizing your cells before treatment.
-
Proper Controls: Include untreated and vehicle-treated cells as controls. If available, a known G2/M phase inducer can be used as a positive control.
Q5: My Western blot results for Bax and Bcl-2 expression are inconsistent after this compound treatment.
A: Inconsistent Western blot results can arise from a variety of technical issues.
Troubleshooting Steps:
-
Consistent Protein Loading: Ensure equal protein loading across all lanes of your gel. Use a reliable loading control, such as β-actin or GAPDH, to normalize your data.
-
Antibody Quality: Use validated antibodies for Bax and Bcl-2. Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Time-Dependent Expression: The expression levels of Bax and Bcl-2 can change over time following treatment. Perform a time-course experiment to identify the peak response time.
-
Densitometry Analysis: Use appropriate software for densitometric analysis of your Western blot bands to obtain quantitative data.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound and related compounds.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-4235 | Hepatocellular Carcinoma | 20 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | |
| A549 | Non-Small Cell Lung Cancer | Not specified, but showed anti-proliferative activity | |
| H358 | Non-Small Cell Lung Cancer | Not specified, but showed anti-proliferative activity |
Table 2: In Vitro EZH2 Inhibitory Activity
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 0.55 | In vitro enzymatic assay | |
| Tanshindiol B | 0.52 | In vitro enzymatic assay |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Immediately before use, prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells as described in the cell cycle analysis protocol.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Use flow cytometry software to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blotting for Bax and Bcl-2
This protocol is for analyzing the protein expression levels of Bax and Bcl-2.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
Protocol 5: In Vitro EZH2 Histone Methyltransferase Assay
This protocol is for assessing the inhibitory effect of this compound on EZH2 enzymatic activity.
Materials:
-
Recombinant EZH2 enzyme complex (e.g., PRC2 complex)
-
Histone H3 substrate (e.g., recombinant H3 or H3-derived peptide)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer
-
Detection reagents (specific to the assay format, e.g., radioactivity-based, antibody-based, or fluorescence-based)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the EZH2 enzyme complex and the histone H3 substrate in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the this compound dilutions, the enzyme/substrate mixture, and initiate the reaction by adding SAM. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the EZH2 activity using a suitable detection method. This could involve:
-
Radiometric Assay: Using [3H]-SAM and measuring the incorporation of the radioactive methyl group into the histone substrate.
-
Antibody-Based Assay (ELISA or AlphaLISA): Using an antibody that specifically recognizes the methylated histone H3K27.
-
Coupled Enzyme Assay: Using enzymes that convert the reaction product S-adenosyl-L-homocysteine (SAH) into a detectable signal.
-
-
Data Analysis: Calculate the percentage of EZH2 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cells.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
References
- 1. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Tanshindiol C Treatment Protocols for Enhanced Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving Tanshindiol C. Our goal is to enhance the reproducibility of your results by addressing common challenges encountered during in vitro studies.
General Compound Handling and Storage
Proper handling and storage of this compound are paramount for obtaining consistent and reliable experimental outcomes.
FAQs
Q1: How should I dissolve this compound to prepare a stock solution?
A1: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare a stock solution of at least 10 mM in 100% DMSO. To ensure complete dissolution, gentle vortexing or sonication may be applied.
Q2: What are the recommended storage conditions for the this compound stock solution?
A2: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as temperature, pH, and light exposure. As a phenolic compound, it may be susceptible to oxidation. It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment immediately before use. Avoid storing the compound in culture media for extended periods.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Cell viability assays are fundamental for determining the cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Suggested Solution |
| High background in "no cell" control wells | Contamination of media or reagents with bacteria or yeast. | Use sterile techniques and fresh, filtered reagents. |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-dependent effect | Incorrect this compound concentration, compound instability, or insufficient incubation time. | Verify the concentration of your stock solution. Prepare fresh working solutions for each experiment. Optimize the treatment duration. |
| Precipitation of this compound in the media | The concentration of this compound exceeds its solubility in the aqueous media. | When diluting the DMSO stock in media, add the stock solution to the pre-warmed media while gently vortexing to ensure rapid and even dispersion. |
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 Value (µM) | Reference |
| SNU-4235 (Hepatocellular Carcinoma) | 20 | |
| Pfeiffer (Diffuse Large B-cell Lymphoma with EZH2 A677G mutation) | 1.5 |
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on protein expression levels involved in apoptosis and cell cycle regulation.
Experimental Protocol: Western Blot
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal | Insufficient protein loading, low antibody concentration, or inactive antibody. | Ensure equal and adequate protein loading. Optimize primary and secondary antibody concentrations and incubation times. Use a fresh aliquot of antibody. |
| High background | Insufficient blocking, excessive antibody concentration, or inadequate washing. | Increase blocking time or use a different blocking agent. Optimize antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Primary or secondary antibody cross-reactivity, or protein degradation. | Use a more specific primary antibody. Include protease inhibitors in the lysis buffer and keep samples on ice. |
| Uneven bands ("smiling") | Gel running too hot or uneven gel polymerization. | Reduce the voltage during electrophoresis and/or run the gel in a cold room. Ensure the gel is properly prepared. |
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer compounds, including this compound. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
Experimental Protocol: Annexin V/PI Staining
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Analysis: Analyze the stained cells by flow cytometry within one hour.
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Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
Troubleshooting Guide: Apoptosis Assay
| Issue | Possible Cause | Suggested Solution |
| High percentage of Annexin V-positive cells in the control group | Over-confluent or unhealthy cells, or harsh cell handling. | Use cells in the logarithmic growth phase. Handle cells gently during harvesting and washing. |
| High percentage of PI-positive cells | Excessive trypsinization, or membrane damage during handling. | Minimize trypsin exposure time. Handle cells gently and avoid vigorous vortexing. |
| Weak or no Annexin V signal | Insufficient incubation time with this compound, or low compound concentration. | Optimize treatment duration and concentration. |
| All cells are Annexin V and PI positive | The treatment was too harsh, leading to rapid cell death and necrosis. | Reduce the concentration of this compound or shorten the treatment time. |
Cell Cycle Analysis (PI Staining)
This compound can induce cell cycle arrest. Propidium Iodide (PI) staining of DNA followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
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Cell Treatment: Treat cells with this compound for the desired duration.
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Cell Harvesting: Harvest the cells by trypsinization.
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Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several days after fixation.
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Washing: Wash the fixed cells with PBS to remove the ethanol.
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Staining: Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Analysis: Analyze the DNA content of the cells by flow cytometry.
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad G0/G1 and G2/M peaks (high CV) | Inconsistent staining, cell clumps, or incorrect flow rate. | Ensure cells are in a single-cell suspension before and after fixation. Use a cell strainer if necessary. Run the samples at a low flow rate on the cytometer. |
| Large sub-G1 peak in control cells | Spontaneous apoptosis due to unhealthy culture conditions. | Ensure cells are healthy and not over-confluent before starting the experiment. |
| No clear cell cycle distribution | Inadequate fixation or insufficient staining. | Ensure proper fixation with cold ethanol. Optimize PI concentration and incubation time. |
| RNA contamination | Incomplete RNase A digestion. | Ensure the RNase A is active and used at an appropriate concentration. Increase the incubation time if necessary. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
General Experimental Workflow for In Vitro this compound Treatment
Caption: General experimental workflow for this compound.
References
dealing with Tanshindiol C precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Tanshindiol C, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a natural diterpenoid compound isolated from the root of Salvia miltiorrhiza (Danshen). It is investigated for its potential therapeutic properties, including anti-cancer and cardiovascular protective effects. Research indicates that this compound can inhibit EZH2 (Enhancer of zeste homolog 2), a key enzyme in histone methylation, and protect macrophages from foam cell formation by activating the Prdx1/ABCA1 signaling pathway.
Q2: In which solvents is this compound soluble?
| Solvent | Notes |
| DMSO (Dimethyl Sulfoxide) | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | A potential solvent, though solubility may be lower than in DMSO. |
| Chloroform | Suitable for certain analytical techniques but generally not for biological assays. |
| Dichloromethane | Similar to chloroform, used for extraction and analysis rather than in vitro studies. |
| Ethyl Acetate | Another solvent primarily for extraction and chromatography purposes. |
| Acetone | Can be used for initial dissolution, but its volatility and potential for cellular toxicity should be considered. |
Q3: My this compound stock solution in DMSO precipitated after being stored at -20°C. How can I prevent this?
Precipitation of hydrophobic compounds from DMSO at low temperatures is a common issue. Here are several troubleshooting steps:
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Optimize Storage Conditions: The freezing point of DMSO is 18.5°C[1]. When a DMSO stock solution is frozen, the DMSO solidifies, which can cause the dissolved compound to precipitate out. Consider storing your DMSO stock solution at room temperature (if stable for the duration of your experiments) or in a refrigerator at 4°C. Always check for precipitation before use.
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Gentle Warming and Vortexing: If precipitation is observed after cold storage, gently warm the vial in a 37°C water bath and vortex thoroughly to redissolve the compound. Visually inspect the solution to ensure all precipitate has dissolved before making dilutions.
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Use of Co-solvents: In some cases, a mixture of solvents can improve solubility and stability. For example, a combination of DMSO and ethanol might prevent precipitation at lower temperatures. However, the compatibility of the co-solvent with your experimental system must be verified.
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Prepare Fresh Solutions: If precipitation is a recurring issue, preparing fresh stock solutions before each experiment is the most reliable approach to ensure accurate compound concentration.
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Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot your stock solution into smaller, single-use vials.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What can I do?
This phenomenon, often called "crashing out," occurs when a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment. The following strategies can help mitigate this:
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Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This facilitates rapid dispersion of the compound and prevents the formation of localized high concentrations that lead to precipitation.
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.
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Use of Pluronic F-68: For particularly challenging compounds, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or glass vials
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Calibrated analytical balance
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Vortex mixer
Methodology:
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Determine the required mass of this compound: The molecular weight of this compound is 312.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass (mg) = 10 mmol/L x 0.001 L x 312.33 g/mol x 1000 mg/g = 3.1233 mg
-
-
Weighing this compound: Carefully weigh out approximately 3.12 mg of this compound powder using a calibrated analytical balance and place it in a sterile amber vial. Record the exact weight.
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Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
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Storage: Store the stock solution in tightly sealed amber vials at 4°C or room temperature for short-term use. For longer-term storage, aliquot into single-use vials and store at -20°C, being mindful of the potential for precipitation upon thawing.
Signaling Pathways Modulated by this compound
EZH2 Inhibition Pathway
This compound has been shown to inhibit the methyltransferase activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This can result in the re-expression of tumor suppressor genes.
Prdx1/ABCA1 Activation Pathway
This compound protects macrophages from oxidized low-density lipoprotein (oxLDL)-induced foam cell formation through the activation of the Peroxiredoxin 1 (Prdx1)/ATP-binding cassette transporter A1 (ABCA1) signaling pathway. This pathway is crucial for cholesterol efflux and reducing oxidative stress.
Nrf2/Sirt1 Synergistic Activation
This compound has been found to be an activator of both Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) in macrophages. These two factors work together to activate the transcription of the antioxidant protein Peroxiredoxin 1 (Prdx1).
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Tanshindiol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Tanshindiol C. Due to the limited availability of specific in vivo pharmacokinetic data for this compound, this guide leverages data from structurally similar and well-studied tanshinones, such as Tanshinone IIA and Cryptotanshinone, to provide analogous examples and guidance.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, like other tanshinones, is a lipophilic compound with poor water solubility.[1][2] This low aqueous solubility is a primary reason for poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption and, consequently, results in low oral bioavailability.[1]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Based on studies with analogous tanshinones, the most effective strategies involve advanced drug delivery systems designed to improve solubility and dissolution rates. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[3]
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Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution. Lipid-based nanoparticles are particularly promising.[2]
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Phytosomes: Complexing this compound with phospholipids can improve its lipid solubility and ability to cross biological membranes.
Q3: What level of bioavailability enhancement can I expect with these formulation strategies?
Troubleshooting Guides
Issue 1: Poor dissolution of this compound from my solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate carrier selection. | Screen different hydrophilic carriers such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or poloxamers to find one with optimal solubilizing capacity for this compound. |
| Incorrect drug-to-carrier ratio. | Optimize the drug-to-carrier ratio. A higher proportion of the carrier often leads to better dissolution, but this needs to be balanced with the desired drug loading. |
| Crystalline drug present in the dispersion. | Ensure the drug is in an amorphous state within the solid dispersion. This can be verified using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline drug is present, consider altering the preparation method (e.g., solvent evaporation, spray drying) to achieve an amorphous state. |
Issue 2: Low entrapment efficiency in my this compound nanoparticle formulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal formulation components. | For lipid-based nanoparticles, experiment with different lipids and surfactants. The choice of these components is critical for achieving high entrapment of lipophilic drugs like this compound. |
| Inefficient homogenization or sonication. | Optimize the energy input during nanoparticle preparation. For high-pressure homogenization, adjust the pressure and number of cycles. For sonication, modify the amplitude and duration. |
| Drug precipitation during preparation. | Ensure that the organic solvent used to dissolve this compound is miscible with the aqueous phase and that the solvent removal process is controlled to prevent premature drug precipitation. |
Issue 3: Inconsistent results in in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step | | Formulation instability. | Characterize the physical and chemical stability of your formulation under storage conditions and in simulated gastrointestinal fluids. Aggregation or drug leakage can lead to variable absorption. | | High inter-animal variability. | Ensure a consistent dosing procedure and consider the physiological state of the animals (e.g., fasted vs. fed), as this can significantly impact the absorption of lipid-based formulations. Increase the number of animals per group to improve statistical power. | | Inadequate analytical method sensitivity. | Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma to accurately determine its pharmacokinetic profile, especially if plasma concentrations are low. |
Quantitative Data on Bioavailability Enhancement of Tanshinones
The following tables summarize the pharmacokinetic data from studies on Tanshinone IIA and Cryptotanshinone, which can serve as a reference for what might be achievable with this compound.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tanshinone IIA Suspension | 135.4 ± 28.7 | 789.6 ± 154.3 | 100 | |
| Tanshinone IIA Lipid Nanocapsules | 482.1 ± 95.6 | 2842.5 ± 561.2 | 360 |
Table 2: Bioavailability Enhancement of Various Tanshinones with Micronization
| Compound | Formulation | Relative Bioavailability Increase (AUC) | Reference |
| Cryptotanshinone | Micronized Granular Powder | 5-184 times | |
| Tanshinone I | Micronized Granular Powder | 4-619 times | |
| Tanshinone IIA | Micronized Granular Powder | 5-130 times |
Experimental Protocols
Protocol 1: Preparation of a Tanshinone Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000, or Poloxamer 188) in a suitable organic solvent like ethanol or methanol in a predetermined ratio (e.g., 1:5 drug to carrier).
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
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Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
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Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, PXRD, and DSC.
Protocol 2: Formulation of Tanshinone-Loaded Lipid Nanoparticles
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Preparation of Lipid and Aqueous Phases: Dissolve this compound and a lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., acetone). Separately, prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) in distilled water.
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Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
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Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. This leads to the precipitation of the lipid and the formation of solid lipid nanoparticles.
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Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.
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Characterization: Analyze the nanoparticles for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
Protocol 3: Synthesis of this compound-Phospholipid Complex (Phytosome)
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Complex Formation: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio in a suitable aprotic solvent (e.g., dioxane or acetone).
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Reaction: Reflux the mixture for 2-3 hours.
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Precipitation: Concentrate the solution under vacuum, and then add an anti-solvent like n-hexane with constant stirring to precipitate the complex.
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Isolation and Drying: Filter the precipitate and dry it under vacuum to obtain the this compound-phospholipid complex.
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Characterization: Confirm the formation of the complex using FT-IR and NMR spectroscopy and evaluate its solubility in both aqueous and lipid media.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical relationship for bioavailability enhancement of this compound.
References
Validation & Comparative
A Comparative Guide to Tanshindiol C and Tanshinone IIA in Cancer Treatment
In the landscape of natural product-derived anticancer agents, compounds from Salvia miltiorrhiza, commonly known as Danshen, have garnered significant attention. Among these, Tanshindiol C and Tanshinone IIA represent two promising diterpenoids with demonstrated cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate their anticancer properties, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Tanshinones
While both this compound and Tanshinone IIA exhibit potent anti-cancer activities, their primary molecular targets and downstream effects show notable differences.
This compound has been identified as a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that plays a crucial role in epigenetic silencing of tumor suppressor genes. By inhibiting EZH2, this compound can reactivate these silenced genes, leading to a reduction in cancer cell proliferation. In addition to its epigenetic role, this compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells.[3]
Tanshinone IIA , on the other hand, has been more extensively studied and is known to exert its anticancer effects through a multitude of pathways. It is a well-documented inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[4][5] Furthermore, Tanshinone IIA can induce cell cycle arrest at various phases (G0/G1, S, or G2/M) depending on the cancer cell type by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). It also inhibits cancer cell migration, invasion, and angiogenesis by targeting signaling pathways such as PI3K/Akt/mTOR, JNK, and STAT3. While some tanshinones, like Tanshinone I, have been shown to inhibit EZH2, direct evidence for potent EZH2 inhibition by Tanshinone IIA is less established compared to this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and Tanshinone IIA in various cancer models. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds under identical experimental conditions.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | Cell Proliferation | |
| SNU-4235 | Hepatocellular Carcinoma | 20 | Cell Viability | |
| EZH2 | - | 0.55 | Enzymatic |
Table 2: IC50 Values for Tanshinone IIA (Selected Examples)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| LNCaP | Prostate Cancer | 0.06 | |
| AGS | Gastric Carcinoma | Not specified, but effective | |
| SGC-7901 | Gastric Carcinoma | Not specified, but effective | |
| HCT116 | Colon Cancer | Not specified, but effective | |
| HT29 | Colon Cancer | Not specified, but effective | |
| U251 | Glioma | Not specified, but effective | |
| A549 | Lung Cancer | Not specified, but effective | |
| HepG2 | Hepatocellular Carcinoma | Not specified, but effective |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Tanshinone IIA.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Tanshinone IIA on cancer cells and to calculate the IC50 value.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Tanshinone IIA (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and Tanshinone IIA on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Tanshinone IIA for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound and Tanshinone IIA.
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
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Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound and Tanshinone IIA on the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin B1, EZH2, H3K27me3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and Tanshinone IIA are both promising anti-cancer compounds derived from Salvia miltiorrhiza. This compound appears to exert its effects primarily through the potent inhibition of the epigenetic regulator EZH2, in addition to inducing apoptosis and G2/M cell cycle arrest. Tanshinone IIA demonstrates a broader range of anticancer activities by modulating multiple signaling pathways involved in apoptosis, cell cycle progression, angiogenesis, and metastasis.
The available data suggests that this compound may be particularly effective in cancers with EZH2 dysregulation, such as certain lymphomas. Tanshinone IIA's pleiotropic effects may render it effective against a wider array of cancer types. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer models. The detailed protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
Unveiling the Molecular Tapestry: A Comparative Guide to the Cross-Validation of Tanshindiol C's Mechanism of Action
For Immediate Release
[City, State] – [Date] – In a concerted effort to provide clarity and robust data to the scientific community, this guide offers a comprehensive cross-validation of the mechanism of action for Tanshindiol C, a promising natural compound with significant anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, presenting a detailed comparison with established and alternative therapies, supported by experimental data and detailed protocols.
This compound, a diterpene isolated from Salvia miltiorrhiza, has emerged as a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. This guide delves into the experimental evidence supporting this primary mechanism and explores other reported cellular effects, providing a multi-faceted view of its therapeutic potential.
Primary Mechanism of Action: EZH2 Inhibition
The principal mechanism through which this compound exerts its anti-cancer effects is the inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By competitively binding to the S-adenosylmethionine (SAM) binding site of EZH2, this compound effectively blocks the transfer of methyl groups to histone H3 at lysine 27 (H3K27).[1] This leads to a significant reduction in the cellular levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes is a critical outcome of this inhibitory action.
Comparative Analysis of EZH2 Inhibitors
To contextualize the efficacy of this compound, a comparison with other known EZH2 inhibitors is essential. GSK126, a potent and selective small molecule inhibitor of EZH2, serves as a key comparator. Several other natural compounds also exhibit EZH2 inhibitory activity.
| Compound | Target | In Vitro IC50 (EZH2) | Cell-Based GI50 (Pfeiffer Cell Line) | Mechanism of Inhibition |
| This compound | EZH2 | 0.55 µM[1] | 1.5 µM | Competitive with S-adenosylmethionine[1] |
| GSK126 | EZH2 | 9.9 nM[2][3] | 0.18 µM | S-adenosylmethionine competitive |
| Tazemetostat (EPZ-6438) | EZH2 | <10 nM | Varies by cell line | S-adenosylmethionine competitive |
| Curcumin | EZH2 | Not specified | Varies by cell line | Downregulation of EZH2 expression |
| Triptolide | EZH2 | Not specified | Varies by cell line | Not specified |
Secondary Mechanisms and Cellular Consequences
Beyond direct EZH2 inhibition, this compound elicits a cascade of downstream cellular events contributing to its anti-cancer profile. These have been predominantly observed in hepatocellular carcinoma cell lines.
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-regulating proteins. A notable effect is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.
-
Inhibition of Angiogenesis: The compound has been shown to possess anti-angiogenic properties, which are crucial for limiting tumor growth and metastasis.
-
Modulation of MicroRNAs: this compound can alter the expression of specific tumor-suppressive microRNAs, further contributing to its anti-neoplastic activity.
Comparative Cellular Effects
| Compound | Apoptosis Induction | Cell Cycle Arrest |
| This compound | Induces apoptosis via Bax/Bcl-2 modulation | G2/M phase arrest |
| GSK126 | Induces apoptosis in multiple myeloma cells | G1 arrest in some lymphoma cell lines |
| Curcumin | Induces apoptosis through various pathways | G2/M or G1/S arrest depending on cell type |
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro EZH2 Histone Methyltransferase Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (or a specific H3 peptide substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the EZH2 complex, histone H3 substrate, and assay buffer.
-
Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot Analysis for H3K27me3
This technique is used to measure the levels of histone H3 trimethylation at lysine 27 in cells treated with EZH2 inhibitors.
Materials:
-
Cancer cell lines (e.g., Pfeiffer)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cancer cells and treat with various concentrations of this compound or control compounds for a specified time (e.g., 72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody for normalization.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound or control compounds.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Conclusion
The collective evidence strongly supports the role of this compound as a direct inhibitor of EZH2, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. Its multifaceted mechanism of action, encompassing cell cycle arrest and anti-angiogenic properties, further enhances its therapeutic appeal. While synthetic EZH2 inhibitors like GSK126 exhibit greater potency in in vitro assays, the natural origin and distinct pharmacological profile of this compound warrant continued investigation. This guide provides a foundational resource for researchers to build upon, fostering further exploration and potential clinical translation of this promising anti-cancer agent.
References
Independent Verification of Natural Compound Effects on Nrf2 Activation: A Comparative Guide
An objective analysis of experimental data on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by various natural compounds. This guide provides a comparative overview for researchers, scientists, and drug development professionals.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress and inflammation.[1][2] Pharmacological activation of Nrf2 is a promising therapeutic strategy for a range of chronic diseases characterized by oxidative stress.[1][3] This has led to significant interest in identifying and characterizing compounds that can modulate the Nrf2 pathway. While the user's original query focused on "Tanshindiol C," no direct scientific literature was identified for this specific compound's effect on Nrf2. Therefore, this guide presents an independent verification and comparison of other natural compounds, for which experimental data on Nrf2 activation are available, alongside established Nrf2 activators.
Comparative Analysis of Nrf2 Activators
The efficacy of Nrf2 activators can be quantified by various experimental readouts, including the induction of Nrf2 target genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as the nuclear translocation of the Nrf2 protein.[4] The following table summarizes quantitative data for select natural compounds and established Nrf2 activators.
| Compound | Cell Line | Assay Type | Concentration | Result (Fold Induction or % of Control) | Reference |
| Tagitinin C | HCT116 | Western Blot (HO-1) | 10 µM | Significant Increase | |
| Nardochinoid C | RAW264.7 | Western Blot (Nrf2 in nucleus) | 10 µM | Significant Increase | |
| Nardochinoid C | RAW264.7 | Western Blot (HO-1) | 10 µM | Significant Increase | |
| Sulforaphane (SFN) | THP-1 derived macrophages | Nrf2 Nuclear Translocation | 10 µM | Increased | |
| Dimethyl Fumarate (DMF) | THP-1 derived macrophages | Nrf2 Nuclear Translocation | 20 µM | Increased | |
| Oltipraz (OTZ) | THP-1 derived macrophages | Nrf2 Nuclear Translocation | 25 µM | Increased | |
| Wogonin (WG) | THP-1 derived macrophages | Nrf2 Nuclear Translocation | 25 µM | Increased | |
| Chrysoeriol | ARPE-19 | Western Blot (Nrf2) | 10 µM | Significant Increase | |
| Halleridone | HT22 | Western Blot (Nrf2) | 40 µM | Upregulation | |
| Antrodin C | HUVECs | Reporter Assay (Nrf2 activity) | Not specified | Upregulation |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the independent verification and replication of scientific findings. Below are detailed methodologies for key experiments cited in this guide.
1. Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression:
-
Cell Lysis and Protein Extraction: Cells are treated with the compound of interest for a specified duration. For nuclear translocation, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit. For total protein, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., Lamin B for nuclear fraction, β-actin for total lysate) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
2. ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity:
-
Cell Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with the test compound for a specified period.
-
Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction is calculated relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway:
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and oxidative stress can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.
Figure 1: The Keap1-Nrf2 Signaling Pathway.
Experimental Workflow for Assessing Nrf2 Activation:
The following diagram illustrates a typical workflow for investigating the effect of a compound on the Nrf2 pathway.
Figure 2: Experimental Workflow for Nrf2 Activation.
Logical Relationship of Compound Effect:
This diagram outlines the logical progression from compound administration to the observed cellular effect mediated by Nrf2.
Figure 3: Logical Flow of Nrf2 Activation.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sirtuin 1 (SIRT1) Activators: A Focus on Tanshinones and Other Prominent Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various small molecule activators of Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and longevity. While the initial query focused on Tanshindiol C, a thorough review of the scientific literature indicates that this compound is primarily recognized as an EZH2 histone methyltransferase inhibitor. However, other constituents of Salvia miltiorrhiza, the medicinal plant from which tanshindiols are derived, have demonstrated significant SIRT1-activating properties. This guide will, therefore, focus on two of these compounds, Tanshinone IIA and Cryptotanshinone , and compare them with well-established natural and synthetic SIRT1 activators: Resveratrol , Fisetin , and the potent synthetic compound SRT1720 .
Quantitative Comparison of SIRT1 Activators
Direct comparison of the potency of SIRT1 activators can be challenging due to variations in experimental assays, substrate specificities, and reporting metrics across different studies. The following tables summarize available quantitative data for the selected compounds. It is important to note that the half-maximal effective concentration (EC50) and fold activation values are highly dependent on the specific assay conditions.
Table 1: In Vitro Enzymatic Activation of SIRT1
| Compound | Type | EC50 (µM) | Fold Activation | Assay Substrate/Method | Reference(s) |
| SRT1720 | Synthetic | 0.16 | >230-fold vs SIRT2/3 | Cell-free assay | [1] |
| 0.32 | ~7.4 | TAMRA-p53 peptide | [2] | ||
| Resveratrol | Natural (Polyphenol) | ~50-100 | Not specified | Fluor-de-Lys (FdL) peptide | [3] |
| 22 ± 16 | Not specified | SF38A-K23 peptide (non-fluorogenic) | |||
| 31.6 | ~2.4 | TAMRA-p53 peptide | [2] | ||
| 19.2 | Not specified | FdL fluorescence assay | |||
| Tanshinone IIA | Natural (Diterpene) | Not Reported | Not Reported | Primarily indirect activation shown | |
| Cryptotanshinone | Natural (Diterpene) | Not Reported | Not Reported | Primarily indirect activation shown | |
| Fisetin | Natural (Flavonoid) | Not Reported | Not Reported | Primarily indirect activation shown |
Note: The lack of reported EC50 values for Tanshinone IIA, Cryptotanshinone, and Fisetin in direct enzymatic assays suggests that their primary mechanism of SIRT1 activation in cells may be indirect, for instance, by modulating upstream pathways such as the AMPK signaling cascade.
Experimental Protocols
The most common method for quantifying SIRT1 activation is the in vitro fluorometric assay. Below is a detailed methodology representative of a typical experimental setup.
Fluorometric SIRT1 Activity Assay
This assay measures the deacetylase activity of purified recombinant SIRT1 enzyme on a synthetic peptide substrate. The substrate is typically a short peptide (e.g., derived from p53) containing an acetylated lysine residue and a covalently attached fluorophore and a quencher. Deacetylation of the lysine by SIRT1 renders the peptide susceptible to cleavage by a developing reagent (e.g., trypsin), which separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate peptide (e.g., Fluor-de-Lys-SIRT1)
-
NAD+ (SIRT1 co-substrate)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
SIRT1 enzyme
-
-
Initiation of Reaction: Add NAD+ to each well to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the SIRT1 reaction and initiate the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based fluorophores).
-
Data Analysis: Subtract the background fluorescence (wells without SIRT1 enzyme) from all readings. Plot the fluorescence intensity against the concentration of the test compound. The EC50 value, the concentration at which 50% of the maximum activation is achieved, can be calculated from the dose-response curve. The fold activation is calculated by dividing the fluorescence in the presence of the activator by the fluorescence of the vehicle control.
Signaling Pathways and Mechanisms of Action
SIRT1 activators can exert their effects through direct allosteric activation of the enzyme or by indirectly increasing SIRT1 activity or expression.
SIRT1 Signaling Pathway
SIRT1 is a central node in a complex network of signaling pathways that regulate cellular homeostasis. Its activation leads to the deacetylation of numerous target proteins, influencing metabolism, stress resistance, and inflammation.
Caption: General SIRT1 signaling pathway showing direct and indirect activation mechanisms and downstream effects.
Experimental Workflow for Evaluating SIRT1 Activators
The process of identifying and characterizing novel SIRT1 activators typically follows a multi-step workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the discovery and validation of SIRT1 activators.
Comparative Logic of SIRT1 Activator Study
This guide employs a comparative approach to evaluate different SIRT1 activators based on their origin, mechanism, and available performance data.
Caption: Logical framework for the comparative study of SIRT1 activators.
Conclusion
The landscape of SIRT1 activators is diverse, encompassing both natural products and synthetic molecules with varying potencies and mechanisms of action. While direct enzymatic activation data for Tanshinone IIA and Cryptotanshinone remains to be fully elucidated, their demonstrated ability to modulate SIRT1-related pathways in cellular models positions them as compounds of significant interest. Resveratrol and Fisetin continue to be important research tools, though their relatively lower potency and potential for off-target effects are important considerations. Synthetic activators like SRT1720 offer high potency and specificity, providing valuable probes for studying the therapeutic potential of SIRT1 activation. Further head-to-head comparative studies employing standardized assays are warranted to more definitively rank the efficacy of these and other emerging SIRT1 activators.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
